Peripheral Psilocin Exposure: Psilacetin Yields ~70% of Psilocybin's Psilocin AUC on an Equimolar Basis
In a direct head-to-head in vivo comparison in C57Bl6/J mice, psilacetin fumarate produced a total psilocin exposure approximately 70% of that achieved by an equimolar dose of psilocybin. At the 15-minute post-injection time point, psilocybin led to 10–25% higher psilocin plasma concentrations than psilacetin. The psilocin half-life remained approximately 30 minutes regardless of the prodrug administered [1].
| Evidence Dimension | Relative psilocin plasma exposure (AUC) |
|---|---|
| Target Compound Data | Psilacetin fumarate: ~70% of psilocybin psilocin exposure |
| Comparator Or Baseline | Psilocybin: 100% (reference baseline) |
| Quantified Difference | Psilacetin exposure is ~30% lower than psilocybin on equimolar basis |
| Conditions | Intraperitoneal administration to male and female C57Bl6/J mice; LC–MS/MS quantification of psilocin plasma concentrations |
Why This Matters
This quantifiable difference in systemic psilocin exposure precludes dose-equivalent substitution between 4-acetoxy DMT and psilocybin and must be accounted for in experimental design, particularly when interpreting behavioral or pharmacodynamic outcomes relative to published psilocybin data.
- [1] Jones NT, Wagner L, Pellitteri Hahn MC, Scarlett CO, Wenthur CJ. In vivo validation of psilacetin as a prodrug yielding modestly lower peripheral psilocin exposure than psilocybin. Front Psychiatry. 2024;14:1303365. View Source
